4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a thiophene ring and a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring, known for its aromatic properties, and the triazine ring, known for its stability and reactivity, makes this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) at elevated temperatures (60-80°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under an inert atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of dihydrotriazines from the triazine ring.
Scientific Research Applications
4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, enzymes that play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its antimicrobial properties by disrupting essential metal-dependent processes in microorganisms.
Comparison with Similar Compounds
4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different substitution pattern on the thiophene ring.
4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine: Similar structure but with a different position of the methyl group on the thiophene ring.
4-Chloro-6-(5-ethylthiophen-2-YL)-1,3,5-triazin-2-amine: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H7ClN4S |
---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
4-chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-3-5(14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
InChI Key |
BYDBDSIXDZPAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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